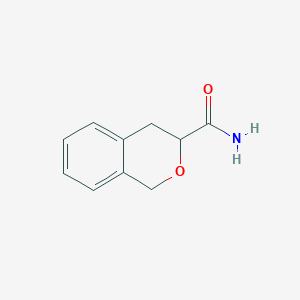
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is an organic compound belonging to the isochromane family. It is a bicyclic compound consisting of a benzene ring fused to a seven-membered lactam ring. It is an amide derivative of isochroman, and its chemical formula is C10H9NO.
Aplicaciones Científicas De Investigación
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications. It is used in the synthesis of various bioactive compounds and natural products. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals with central nervous system, antitumor, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the industry for the production of fine chemicals and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method yields highly functionalized 3-isochromanones under mild reaction conditions . Another approach involves the enantioselective synthesis of α-quaternary isochromanes by combining oxidative aminocatalysis and gold catalysis .
Industrial Production Methods: Industrial production methods for isochromane-3-carboxamide typically involve the use of palladium catalysts. For example, isochroman-3-ones can be prepared from 1,3-bis-(halomethyl)-benzenes, carbon monoxide, and water over a palladium catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include achiral dirhodium salts, chiral N,N′-dioxide–metal complexes, and α-diazoketones. These reagents facilitate reactions such as Z-selective-1,3-OH insertion/aldol cyclization .
Major Products Formed: The major products formed from these reactions include highly functionalized 3-isochromanones and benzo-fused δ-lactones bearing vicinal quaternary stereocenters .
Mecanismo De Acción
The mechanism of action of isochromane-3-carboxamide involves its interaction with molecular targets and pathways. For example, similar compounds like 8-methoxycoumarin-3-carboxamides exhibit anticancer activity by targeting caspase-3/7 and β-tubulin polymerization . Although specific studies on isochromane-3-carboxamide are limited, it is likely to have similar mechanisms of action due to its structural similarity.
Comparación Con Compuestos Similares
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds such as isocoumarins and 3,4-dihydroisocoumarins. These compounds share structural similarities and have similar pharmacological properties. For instance, isocoumarins are known for their valuable pharmacological properties, including antimicrobial and anti-inflammatory activities . Another similar compound is coumarin-3-carboxamide, which has shown potential in inhibiting the growth of cancer cells .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and bioactive compounds.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXFDAVKFWNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
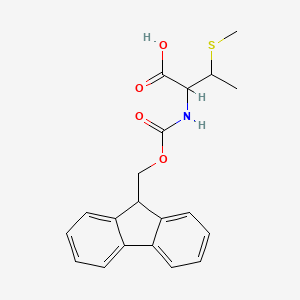
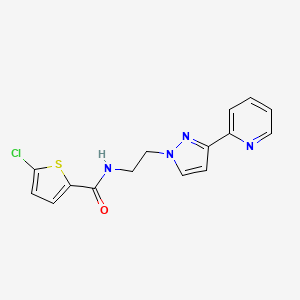
![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)

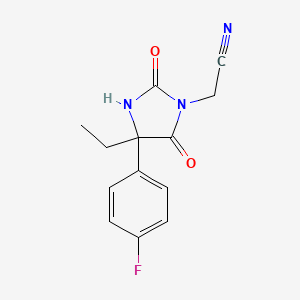
![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)
![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)
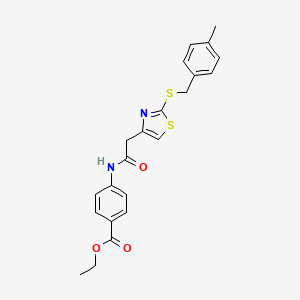
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)


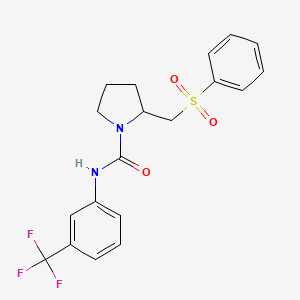
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2731073.png)
